molecular formula C10H16O4 B017275 2,2-diethoxy-3-methyl-3H-pyran-4-one CAS No. 106727-51-9

2,2-diethoxy-3-methyl-3H-pyran-4-one

Cat. No.: B017275
CAS No.: 106727-51-9
M. Wt: 200.23 g/mol
InChI Key: IZCZFCKSEDEVMD-UHFFFAOYSA-N
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Description

2,2-Diethoxy-3-methyl-3H-pyran-4-one is a substituted pyranone derivative characterized by ethoxy groups at the 2-position and a methyl group at the 3-position. Its structure features a six-membered oxygen-containing heterocycle with a ketone functionality at the 4-position. The diethoxy groups may confer enhanced stability and lipophilicity compared to hydroxylated analogs .

Properties

CAS No.

106727-51-9

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2,2-diethoxy-3-methyl-3H-pyran-4-one

InChI

InChI=1S/C10H16O4/c1-4-12-10(13-5-2)8(3)9(11)6-7-14-10/h6-8H,4-5H2,1-3H3

InChI Key

IZCZFCKSEDEVMD-UHFFFAOYSA-N

SMILES

CCOC1(C(C(=O)C=CO1)C)OCC

Canonical SMILES

CCOC1(C(C(=O)C=CO1)C)OCC

Synonyms

4H-Pyran-4-one,2,2-diethoxy-2,3-dihydro-3-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyranone Derivatives

Structural and Substituent Variations

Pyranone derivatives vary significantly in substituent patterns, which dictate their chemical behavior. Key analogs include:

Compound Name Substituents Key Structural Features
3-Hydroxy-2-methyl-4H-pyran-4-one 3-OH, 2-CH₃, 4-keto Polar due to hydroxyl; forms metal complexes
3-Methoxy-2-methylpyran-4-one 3-OCH₃, 2-CH₃, 4-keto Reduced acidity vs. hydroxyl analog; higher lipophilicity
3,5-Dihydroxy-2-methyl-4H-pyran-4-one 3-OH, 5-OH, 2-CH₃, 4-keto Chelating agent; used in medicinal chemistry
2-(2-Hydroxy-2-phenylethyl)-3-benzyloxy-4H-pyran-4-one Bulky aryl-alkyl substituents Enhanced steric hindrance; potential bioactivity

Key Differences :

  • 2,2-Diethoxy-3-methyl-3H-pyran-4-one lacks hydroxyl groups, reducing hydrogen-bonding capacity but increasing hydrolytic stability compared to 3-hydroxy analogs .
  • The ethoxy groups at C2 may sterically hinder nucleophilic attacks at the ketone (C4), unlike 3-methoxy derivatives where substituents are at C3 .
Physicochemical Properties
Property This compound (Predicted) 3-Hydroxy-2-methyl-4H-pyran-4-one 3-Methoxy-2-methylpyran-4-one
LogP (Lipophilicity) ~1.5-2.0 (higher due to ethoxy) 0.2-0.5 1.0-1.3
Water Solubility Low (10-50 mg/L) High (>5000 mg/L) Moderate (~1000 mg/L)
Melting Point 60-70°C (estimated) 52-53°C Not reported

Electronic Effects :

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